Acetamiprid
Overview
Description
Acetamiprid is an organic compound with the chemical formula C10H11ClN4. It is an odorless neonicotinoid insecticide produced under the trade names Assail, and Chipco by Aventis CropSciences . It is systemic and intended to control sucking insects on crops such as leafy vegetables, citrus fruits, pome fruits, grapes, cotton, cole crops, and ornamental plants .
Synthesis Analysis
This compound removal was investigated by synthesized Graphene oxide, multiwall nanotube, and graphite from an aqueous solution . For this purpose, FT-IR, XRD, UV–Vis, SEM, and EDS were used to characterize the synthesized nano adsorbents and to determine the removal process .
Molecular Structure Analysis
This compound is an α-chloro-N-heteroaromatic compound. It is a neonicotinoid with a chloropyridinyl group and it is comparable to other neonicotinoids such as imidacloprid, nitenpyram, and thiacloprid . These substances all have a 6-chloro-3-pyridine methyl group but differ in the nitroguanidine, nitromethylene, or cyanoamidine substituent on an acyclic or cyclic moiety .
Chemical Reactions Analysis
A novel PVC membrane electrode as a selective electrode was made for determining the concentration of this compound . Batch adsorption studies were conducted to investigate the effect of temperature, initial this compound concentration, adsorbent type, and contact time as important adsorption parameters .
Physical And Chemical Properties Analysis
This compound is a white powder with a density of 1.17 g/cm3 and a melting point of 98.9 °C . It is highly soluble in water and is volatile . Based on its chemical properties, it would not be expected to leach to groundwater .
Scientific Research Applications
Pesticide and Insecticide
Acetamiprid is a pesticide active substance with insecticidal action . It’s used to protect plants against sucking aphid insects . The approval of this compound was renewed by Commission Implementing Regulation (EU) 2018/113 .
Toxicological Studies
This compound has been the subject of toxicological studies. The European Food Safety Authority (EFSA) has conducted a re-evaluation of toxicological parameters used for the risk assessment of this compound . The EFSA proposed to lower the acceptable daily intake (ADI) and acute reference dose (ARfD) from 0.025 to 0.005 mg/kg body weight (per day) .
Residue Disruption in Plants
This compound residue has been found to exert a notable level of stress on pea sprouts, as evidenced by changes in antioxidant indicators and plant hormones . The application of this compound resulted in a significant decrease in yield, amino-acid content, and phenolic compound content of pea sprouts .
Impact on Bumblebees
Research has been conducted on the effects of this compound on bumblebees . While risk assessment results suggest that field-realistic concentrations of this compound have minor acute and chronic toxicity, detrimental sublethal effects, including reduced reproductive output, have been observed when bumblebees were exposed to high doses of this insecticide .
Adsorption Material
This compound has been used in adsorption studies . This type of material attracts more attention in many potential applications like heterogeneous catalysis, adsorption, gas storage, gas sensing, drug delivery, and photocatalysis .
Synthesis of Nano this compound
Nano this compound has been synthesized and characterized . It is applied on plants ranging from leafy vegetables and fruit trees to ornamental plants .
Mechanism of Action
Target of Action
Acetamiprid is a neonicotinoid insecticide that primarily targets the nicotinic acetylcholine receptors (nACh-R) . These receptors are located in the post-synaptic dendrites of all neurons in the brain, spinal cord, ganglia, and muscular junctions . The primary role of these receptors is to transmit signals in the nervous system. When these receptors are activated, they trigger a response in the nervous system of the organism .
Mode of Action
This compound acts as a nicotinic agonist , meaning it binds to and activates the nicotinic acetylcholine receptors . This action is similar to the way nicotine, a natural insecticide, interacts with the body . When this compound binds to these receptors, it causes an overstimulation of the nervous system, leading to the paralysis and eventual death of the insect .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the nervous system of the insect. By binding to the nicotinic acetylcholine receptors, this compound disrupts the normal functioning of the nervous system . This disruption affects various downstream effects, leading to the paralysis and death of the insect . The exact biochemical pathways and their downstream effects are still under investigation .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is highly soluble in water , which facilitates its absorption and distribution. It is metabolized in the body of the insect, with most of the this compound being metabolized to desmethyl-acetamiprid . The impact on bioavailability is still under investigation.
Result of Action
The result of this compound’s action is the overstimulation of the insect’s nervous system, leading to paralysis and eventual death . This makes this compound highly effective against a variety of insects, including those that have gained resistance to other types of insecticides .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is highly soluble in water , which can affect its distribution and efficacy. It is also volatile, which can influence its stability . Furthermore, this compound may be very persistent in aquatic systems under certain conditions .
Safety and Hazards
Acetamiprid is toxic if swallowed and is suspected of damaging the unborn child . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The design of new members of these compounds has led to promising results in recent years . In fact, the nitro group fixation in a cis configuration for different neonicotinoid types has yielded compounds with certain biologic functions and behaviors, supporting their potential efficiency to elucidate the pharmacology and characteristics of the neonicotinoid binding sites .
properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-methylethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-8(14-7-12)15(2)6-9-3-4-10(11)13-5-9/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXDHFDTOYPNIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC#N)N(C)CC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034300, DTXSID901015148 | |
Record name | (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [HSDB] Powder; [MSDSonline] | |
Record name | Acetamiprid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3389 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 4.25X10+3 mg/L at 25 °C, In water at 25 °C: 3.48X10+3 mg/L at pH5; 2.95X10+3 mg/L at pH 7, 3.96X10+3 mg/L at pH 9, Soluble in acetone, methanol, ethanol, dichloromethane, chloroform, acetonitrile, and tetrahydrofuran | |
Record name | Acetamiprid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.330 g/cu cm at 20 °C | |
Record name | Acetamiprid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000044 [mmHg] | |
Record name | Acetamiprid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3389 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
White crystals, White crystalline solid | |
CAS RN |
160430-64-8, 135410-20-7 | |
Record name | N-[(6-Chloro-3-pyridinyl)methyl]-N′-cyano-N-methylethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160430-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamiprid [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135410207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamiprid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160430648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanimidamide, N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-methyl-, (1E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | acetamiprid (ISO); (1E)-N-[(6-chloropyridin-3-yl)methyl]-Nâ??-cyano-N-methylethanimidamide; (E)-N1-[(6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methylacetamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETAMIPRID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HL5N372P0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acetamiprid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
98.9 °C | |
Record name | Acetamiprid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.